Cyclopentanemethanaminium, 2-hydroxy-N,N,N,3-tetramethyl-, iodide, (1alpha,2beta,3alpha)-
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Overview
Description
Cyclopentanemethanaminium, 2-hydroxy-N,N,N,3-tetramethyl-, iodide, (1alpha,2beta,3alpha)- is a quaternary ammonium compound with the molecular formula C10H22NOI. It is known for its unique structure, which includes a cyclopentane ring substituted with a hydroxyl group and a quaternary ammonium group. This compound is often used in various chemical and biological applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanemethanaminium, 2-hydroxy-N,N,N,3-tetramethyl-, iodide, (1alpha,2beta,3alpha)- typically involves the quaternization of a tertiary amine with an alkyl halide. One common method includes the reaction of 2-hydroxy-3-methylcyclopentylmethanol with trimethylamine in the presence of methyl iodide. The reaction is carried out under reflux conditions to ensure complete quaternization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with efficient mixing and temperature control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanemethanaminium, 2-hydroxy-N,N,N,3-tetramethyl-, iodide, (1alpha,2beta,3alpha)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The quaternary ammonium group can be reduced under specific conditions to form a tertiary amine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use silver nitrate (AgNO3) or sodium halides (NaCl, NaBr).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a tertiary amine.
Substitution: Formation of the corresponding halide salt.
Scientific Research Applications
Cyclopentanemethanaminium, 2-hydroxy-N,N,N,3-tetramethyl-, iodide, (1alpha,2beta,3alpha)- has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Cyclopentanemethanaminium, 2-hydroxy-N,N,N,3-tetramethyl-, iodide, (1alpha,2beta,3alpha)- involves its interaction with cell membranes and ion channels. The quaternary ammonium group can bind to negatively charged sites on the cell membrane, altering membrane permeability and ion transport. This interaction can affect various cellular processes, making it useful in biological and medical research.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentanemethanaminium, 2-hydroxy-N,N,N,3-trimethyl-, chloride
- Cyclopentanemethanaminium, 2-hydroxy-N,N,N,3-trimethyl-, bromide
Uniqueness
Cyclopentanemethanaminium, 2-hydroxy-N,N,N,3-tetramethyl-, iodide, (1alpha,2beta,3alpha)- is unique due to its specific quaternary ammonium structure and the presence of the iodide ion. This combination provides distinct reactivity and stability compared to its chloride and bromide counterparts. The iodide ion also offers unique properties in terms of solubility and reactivity in various chemical reactions.
This detailed article provides a comprehensive overview of Cyclopentanemethanaminium, 2-hydroxy-N,N,N,3-tetramethyl-, iodide, (1alpha,2beta,3alpha)-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
74643-71-3 |
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Molecular Formula |
C10H22INO |
Molecular Weight |
299.19 g/mol |
IUPAC Name |
[(1R,2S,3R)-2-hydroxy-3-methylcyclopentyl]methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C10H22NO.HI/c1-8-5-6-9(10(8)12)7-11(2,3)4;/h8-10,12H,5-7H2,1-4H3;1H/q+1;/p-1/t8-,9-,10+;/m1./s1 |
InChI Key |
INWHIXQJXLLJPG-RIHXGJNQSA-M |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@H]1O)C[N+](C)(C)C.[I-] |
Canonical SMILES |
CC1CCC(C1O)C[N+](C)(C)C.[I-] |
Origin of Product |
United States |
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